1-Nitro-2-(4-tertbutoxycarbonylaminophenyl)aminonaphthalene

説明

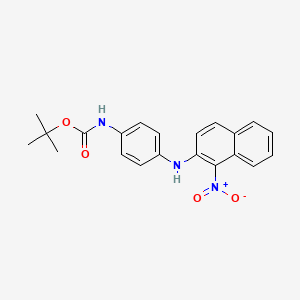

1-Nitro-2-(4-tertbutoxycarbonylaminophenyl)aminonaphthalene is a structurally complex naphthalene derivative featuring a nitro group at the 1-position and an amino group at the 2-position of the naphthalene core. The amino group is further substituted with a 4-tertbutoxycarbonylaminophenyl (Boc-protected aniline) moiety. This compound integrates a naphthalene backbone, a nitro group (electron-withdrawing), and a bulky tert-butoxycarbonyl (Boc) group, which serves as a protective group for amines. The Boc group may enhance solubility or stability while modulating steric and electronic interactions with biological targets.

特性

分子式 |

C21H21N3O4 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC名 |

tert-butyl N-[4-[(1-nitronaphthalen-2-yl)amino]phenyl]carbamate |

InChI |

InChI=1S/C21H21N3O4/c1-21(2,3)28-20(25)23-16-11-9-15(10-12-16)22-18-13-8-14-6-4-5-7-17(14)19(18)24(26)27/h4-13,22H,1-3H3,(H,23,25) |

InChIキー |

RPTKPUZYCSPYFS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure is distinguished by the combination of a nitro group and a Boc-protected aminophenyl substituent. Key structural analogs include:

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 1-Aminonaphthalene (10) | 1-amino | Primary amine |

| 1-Nitro naphthalene (11) | 1-nitro | Nitro |

| 4-Amino-1-naphthol (13) | 1-hydroxyl, 4-amino | Hydroxyl, primary amine |

| Sulphonic acid-substituted (12) | Sulphonic acid (position unspecified) | Sulphonic acid |

| Target Compound | 1-nitro, 2-(4-tertbutoxycarbonylaminophenyl)amino | Nitro, Boc-protected secondary amine |

The Boc group in the target compound introduces steric bulk and hydrophobicity compared to smaller, polar groups like hydroxyl (-OH) or sulphonic acid (-SO₃H). This may reduce binding affinity in some enzymatic contexts but improve pharmacokinetic properties like membrane permeability .

Physicochemical Properties and Environmental Behavior

Substituents significantly influence solubility, hydrophobicity, and environmental sorption:

- Sorption: Aminonaphthalenes with polar groups (e.g., -OH) exhibit lower soil sorption due to hydrogen bonding with soil matrices, while hydrophobic derivatives (e.g., Boc-protected) may adsorb more strongly to organic matter .

| Compound Type | Key Substituent | Predicted Sorption Affinity |

|---|---|---|

| Hydroxyl-substituted | -OH | Low (high mobility in soil) |

| Sulphonic acid-substituted | -SO₃H | Moderate (ionic interactions) |

| Boc-protected | -O(C(CH₃)₃)CO-NH- | High (hydrophobic interactions) |

These properties impact environmental persistence and bioavailability in drug delivery systems .

準備方法

Nitration of 2-Acetamidonaphthalene

Protecting the amine group of 2-naphthylamine via acetylation prevents undesired side reactions during nitration. A procedure adapted from Organic Syntheses involves:

- Acetylation : 2-Naphthylamine is refluxed with acetic anhydride to yield 2-acetamidonaphthalene.

- Nitration : The acetylated derivative is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at 0–5°C. The nitro group preferentially substitutes at the 1-position due to the acetamide group’s meta-directing effect.

- Hydrolysis : The acetyl group is removed using hydrochloric acid, yielding 1-nitro-2-aminonaphthalene.

Table 1: Nitration of 2-Acetamidonaphthalene

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, reflux | 85% | |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 70% | |

| Hydrolysis | HCl, H₂O, reflux | 90% |

Synthesis of 4-tert-Butoxycarbonylaminophenylamine

The tert-butoxycarbonyl (Boc) group protects the aromatic amine during subsequent reactions.

Boc Protection of 4-Aminophenylamine

A method from Ambeed.com illustrates the protection of 2-aminophenylamine using Boc anhydride:

- Protection : 4-Aminophenylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).

- Isolation : The product, 4-tert-butoxycarbonylaminophenylamine, is purified via silica gel chromatography.

Table 2: Boc Protection of 4-Aminophenylamine

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 25°C | 78% |

Coupling Strategies for Diarylamine Formation

The final step involves coupling 1-nitro-2-aminonaphthalene with 4-tert-butoxycarbonylaminophenylamine.

Ullmann Coupling

A copper-catalyzed reaction forms the C–N bond between aryl halides and amines. For this synthesis:

- Substrate Preparation : 1-Nitro-2-bromonaphthalene is synthesized via bromination of 1-nitronaphthalene (using Br₂ in acetic acid).

- Coupling : The bromide reacts with 4-tert-butoxycarbonylaminophenylamine in the presence of CuI, L-proline, and K₃PO₄ in dimethylformamide (DMF) at 110°C.

Table 3: Ullmann Coupling Parameters

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | CuI, L-proline | 65% | |

| Base | K₃PO₄ | – | |

| Solvent | DMF, 110°C, 24 h | – |

Buchwald-Hartwig Amination

This palladium-catalyzed method offers higher efficiency under milder conditions:

- Catalytic System : Pd₂(dba)₃ with Xantphos as a ligand.

- Reaction : 1-Nitro-2-bromonaphthalene and 4-tert-butoxycarbonylaminophenylamine react in toluene at 100°C with Cs₂CO₃ as the base.

Table 4: Buchwald-Hartwig Reaction Conditions

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃, Xantphos | 72% | |

| Base | Cs₂CO₃ | – | |

| Solvent | Toluene, 100°C, 12 h | – |

Challenges and Optimization

- Nitration Selectivity : Competing nitration at the 4-position of naphthalene may occur, necessitating careful control of temperature and stoichiometry.

- Boc Stability : The Boc group is susceptible to acidic conditions, requiring neutral or basic environments during coupling.

- Coupling Efficiency : Ullmann reactions often require high temperatures, whereas Buchwald-Hartwig offers better yields with palladium catalysts.

Q & A

Q. What analytical workflows detect trace degradation products in environmental samples?

- Methodological Answer : Combine SPE (C18 cartridges) with LC-MS/MS (MRM mode) for ppb-level detection. Internal standards (e.g., deuterated aminonaphthalenes) correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。